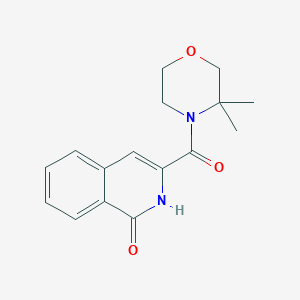
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one, also known as DMPIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoquinolinones and is known for its potential therapeutic applications. DMPIQ has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, such as its high purity and stability, which makes it easy to handle and store. However, its low solubility in water and other solvents can limit its use in some experiments. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the research on 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one. One direction is to explore its potential as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies. Another direction is to investigate its mechanism of action and identify its molecular targets. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can also be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Additionally, 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be used as a tool compound to study the role of enzymes such as COX-2 and LOX in disease pathogenesis.
合成方法
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be synthesized by reacting 3,3-dimethylmorpholine-4-carbonyl chloride with 2-hydroxy-1,4-naphthoquinone in the presence of a base. The reaction yields 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one as a yellow crystalline solid with a melting point of 255-257°C.
科学研究应用
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.
属性
IUPAC Name |
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)10-21-8-7-18(16)15(20)13-9-11-5-3-4-6-12(11)14(19)17-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMQHAQNFCJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
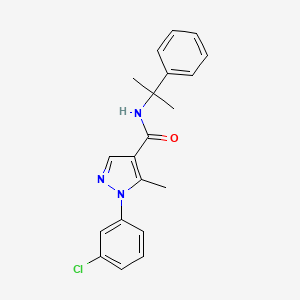
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
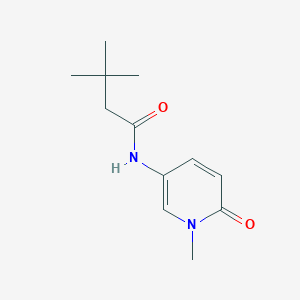
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
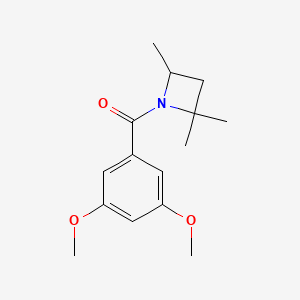
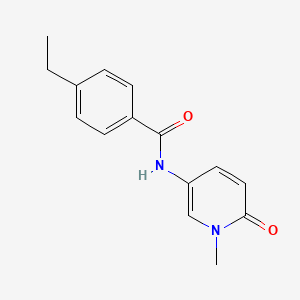
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
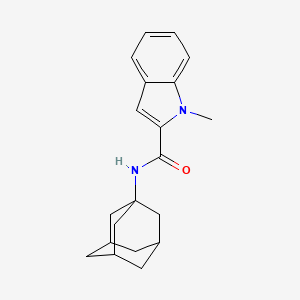
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)